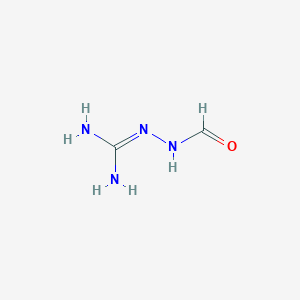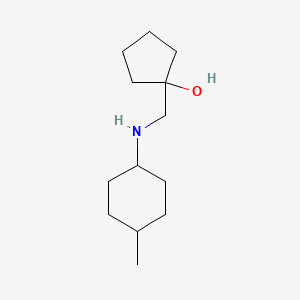
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentanol core and a 4-methylcyclohexylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol typically involves multiple steps, starting with the preparation of the cyclopentanol core and the 4-methylcyclohexylamino group. The key steps include:
Formation of the Cyclopentanol Core: This can be achieved through the cyclization of a suitable precursor, such as a pentene derivative, under acidic or basic conditions.
Introduction of the 4-Methylcyclohexylamino Group: This step involves the reaction of the cyclopentanol core with a 4-methylcyclohexylamine derivative, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol Derivatives: These compounds share the cyclopentanol core but differ in the substituents attached to it.
Cyclohexylamino Derivatives: These compounds have a cyclohexylamino group but may have different core structures.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
1-[[(4-methylcyclohexyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-12(7-5-11)14-10-13(15)8-2-3-9-13/h11-12,14-15H,2-10H2,1H3 |
Clave InChI |
LDTXKXHYAUQMAK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NCC2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
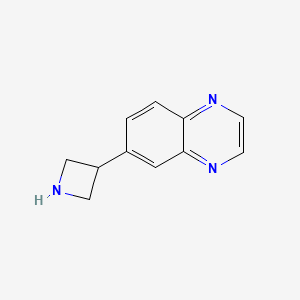
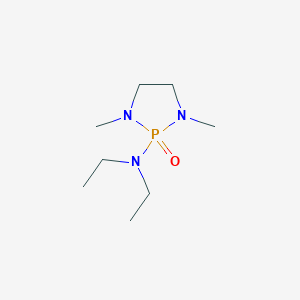
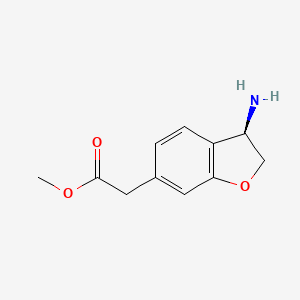




![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)

![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
